

# "2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details

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## Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209

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An In-depth Technical Guide to **2-(2-oxocyclopentyl)acetic acid** (CAS: 1460-38-4)

## Introduction: A Versatile Keto Acid Building Block

**2-(2-oxocyclopentyl)acetic acid**, registered under CAS number 1460-38-4, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety.[1][2][3] This structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. Its cyclopentanone ring is a common scaffold in biologically active molecules, and the acetic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its application.

## Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. **2-(2-oxocyclopentyl)acetic acid** is typically a white to cream-colored powder at room temperature.[2] Key identifiers and properties are summarized below.

### Table 1: Chemical Identifiers and Nomenclature

Identifier	Value	Source(s)
CAS Number	1460-38-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(2-oxocyclopentyl)acetic acid	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	142.15 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Synonyms	2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo-	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
InChIKey	OLLLIBGOZUPLOK- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[5]</a>
Canonical SMILES	<chem>C1CC(C(=O)C1)CC(=O)O</chem>	<a href="#">[1]</a> <a href="#">[5]</a>

**Table 2: Physicochemical Data**

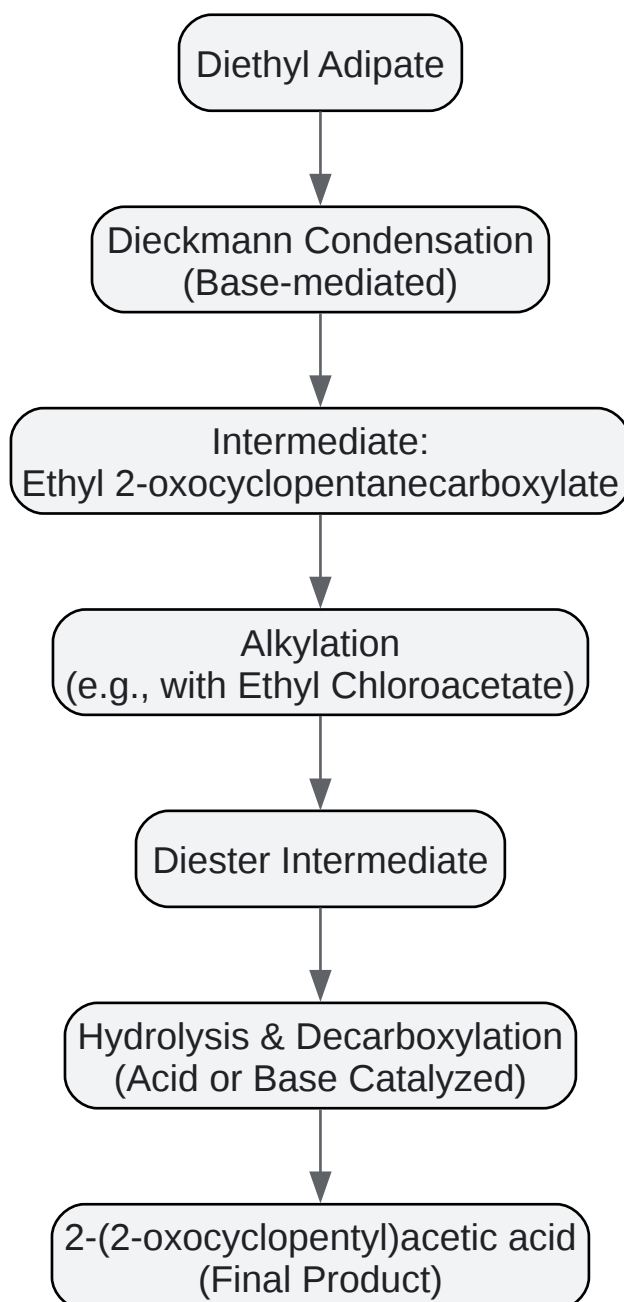
Property	Value	Source(s)
Melting Point	47-51 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	316.5 °C at 760 mmHg	<a href="#">[1]</a>
170-180 °C at 5 Torr	<a href="#">[3]</a>	
Density	1.21 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
pKa	4.36 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	159.5 °C	<a href="#">[1]</a>
Appearance	White to cream powder	<a href="#">[2]</a>

## Part 2: Synthesis and Manufacturing

The synthesis of **2-(2-oxocyclopentyl)acetic acid** is a multi-step process that leverages classic organic reactions. A common and industrially scalable approach begins with diethyl adipate, utilizing a "one-pot" method that involves intramolecular condensation, alkylation, and subsequent hydrolysis and decarboxylation.[\[8\]](#)

## Conceptual Synthesis Workflow

The transformation from a linear diester to the target cyclic keto acid is an elegant demonstration of ring-forming and functional group manipulation strategies. The process is initiated by a Dieckmann condensation, an intramolecular Claisen condensation, to form the five-membered cyclopentanone ring. This is followed by alkylation at the alpha-position and finally hydrolysis to yield the desired product.



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Caption: Generalized synthesis pathway for **2-(2-oxocyclopentyl)acetic acid**.

## Representative Synthesis Protocol

This protocol is a representative example based on established chemical literature, including methods for producing the precursor, ethyl 2-oxocyclopentylacetate.<sup>[8]</sup>

Objective: To synthesize **2-(2-oxocyclopentyl)acetic acid** from diethyl adipate.

### Step 1: Dieckmann Condensation & Alkylation

- To a three-neck flask equipped with a mechanical stirrer and reflux condenser, add toluene and sodium metal. Heat the mixture to reflux to disperse the sodium into a fine sand-like suspension.
- Cool the reaction vessel to approximately 85 °C.
- Slowly add a solution of diethyl adipate mixed with a catalytic amount of absolute ethanol in toluene. Maintain the temperature and stir for several hours to facilitate the intramolecular condensation.
- After the initial condensation, cool the reaction slightly and add an alkylating agent, such as ethyl chloroacetate, dropwise, ensuring the temperature does not exceed 100 °C. Stir at 85 °C for an additional 3 hours to complete the alkylation.

### Step 2: Hydrolysis and Decarboxylation

- After cooling the reaction mixture, carefully quench it with water.
- Add a strong acid (e.g., HCl) or a strong base (e.g., KOH) to the mixture and heat to reflux. This step serves to hydrolyze both ester groups and promote the decarboxylation of the beta-keto ester intermediate.
- Continue heating until gas evolution (CO<sub>2</sub>) ceases, indicating the completion of decarboxylation.

### Step 3: Workup and Purification

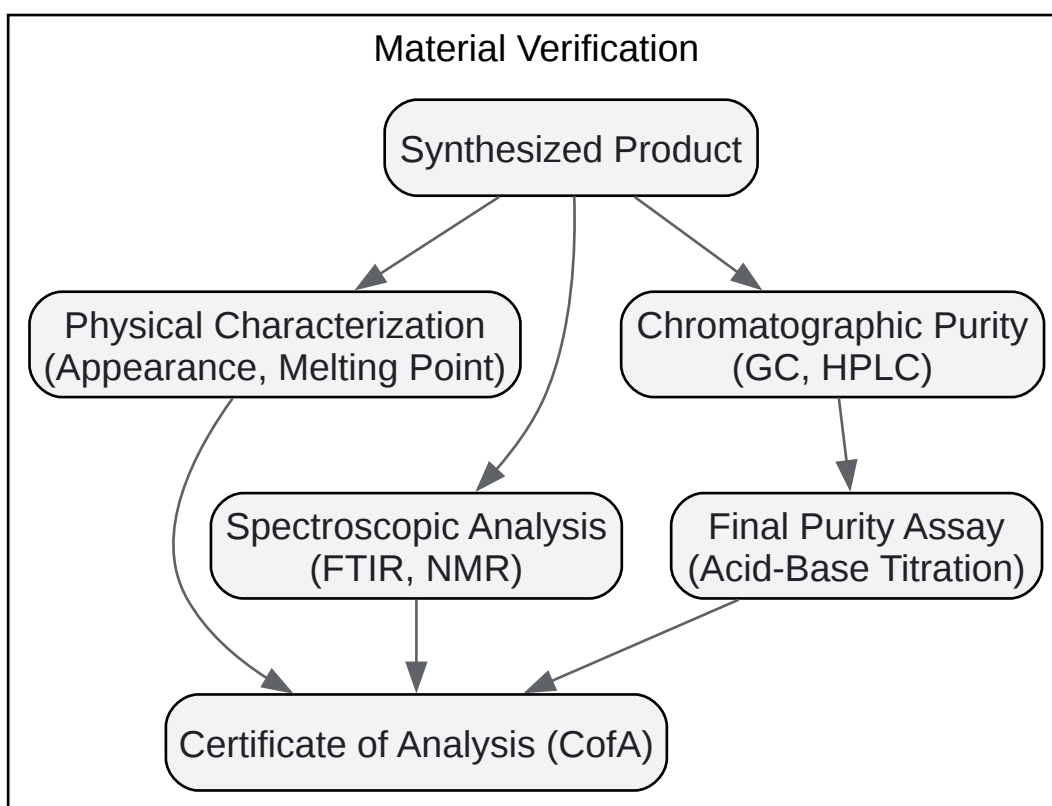
- Cool the mixture to room temperature. If the reaction was performed under basic conditions, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.
- Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **2-(2-oxocyclopentyl)acetic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent system or by vacuum distillation.<sup>[3]</sup>

## Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of **2-(2-oxocyclopentyl)acetic acid** is critical. A combination of spectroscopic and chromatographic methods is typically employed.

### Analytical Workflow Diagram

A standard quality control process ensures that the synthesized material meets the required specifications for downstream applications.



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Caption: Standard quality control workflow for **2-(2-oxocyclopentyl)acetic acid**.

## Spectroscopic Profile

- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum for this molecule will exhibit characteristic absorption bands:
  - A broad peak in the region of  $2500\text{--}3300\text{ cm}^{-1}$  corresponding to the O-H stretch of the carboxylic acid.
  - A sharp, strong peak around  $1740\text{ cm}^{-1}$  for the C=O stretch of the cyclopentanone ketone.
  - Another strong peak around  $1700\text{ cm}^{-1}$  for the C=O stretch of the carboxylic acid dimer.
  - C-H stretching bands will appear just below  $3000\text{ cm}^{-1}$ .

FTIR data for **2-(2-oxocyclopentyl)acetic acid** has been recorded and is available in public databases.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show a complex multiplet pattern for the aliphatic protons on the cyclopentanone ring and the adjacent methylene group. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically above 10 ppm.
  - $^{13}\text{C}$  NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region ( $>170$  ppm). The remaining aliphatic carbons will appear in the upfield region of the spectrum.
- Mass Spectrometry (MS): The exact mass of the molecule is 142.0630 g/mol [\[1\]](#) Mass spectrometry will show a molecular ion peak corresponding to this mass, and fragmentation patterns can provide further structural confirmation. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry setups. [\[9\]](#)

## Chromatographic and Titrimetric Purity

Purity is often assessed using Gas Chromatography (GC), with typical acceptance criteria being  $\geq 96.0\%$ .[\[2\]](#) Additionally, an aqueous acid-base titration can be used to determine the assay value, providing a quantitative measure of the carboxylic acid content.[\[2\]](#)

## Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-(2-oxocyclopentyl)acetic acid** is essential to ensure personnel safety.

### Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement	Source(s)
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation	<a href="#">[3]</a> <a href="#">[5]</a>
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation	<a href="#">[3]</a> <a href="#">[5]</a>
Specific Target Organ Toxicity (Single Exposure)	GHS07	Warning	H335: May cause respiratory irritation	<a href="#">[3]</a> <a href="#">[5]</a>

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[\[11\]](#)
  - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[\[10\]](#)

## First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[\[12\]](#)
- Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[\[12\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[11\]](#)



- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[12]

## Storage

Store in a cool, dry place in a tightly sealed container.[13] Keep away from strong oxidizing agents and strong bases.

### Need Custom Synthesis?

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## References

- 1. 2-(2-oxocyclopentyl)acetic Acid | lookchem [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]
- 4. 1460-38-4 | MFCD02093672 | 2-(2-Oxocyclopentyl)acetic acid [aaronchem.com]
- 5. 2-(2-oxocyclopentyl)acetic Acid | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Oxocyclopentyl)acetic acid [oakwoodchemical.com]
- 7. parchem.com [parchem.com]
- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 9. PubChemLite - 2-(2-oxocyclopentyl)acetic acid (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 10. nano.pitt.edu [nano.pitt.edu]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 1460-38-4|2-(2-Oxocyclopentyl)acetic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. ["2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075209#2-2-oxocyclopentyl-acetic-acid-cas-number-1460-38-4-details]

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